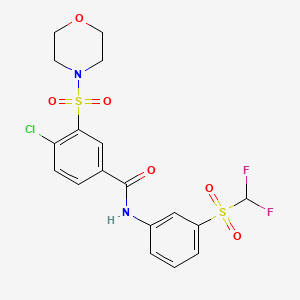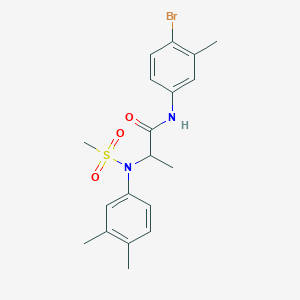![molecular formula C19H13N5O3 B4217460 N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide](/img/structure/B4217460.png)
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide
Übersicht
Beschreibung
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl ring and a nitrobenzamide group, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction between aryl ketones and 2-aminopyrimidine under green chemistry conditions . Another approach involves the use of gold nanoparticles as catalysts to facilitate the synthesis of imidazo[1,2-a]pyrimidines .
Industrial Production Methods: Industrial production of this compound may involve scalable green chemistry protocols to ensure efficiency and sustainability. The use of catalysts, such as gold nanoparticles, can enhance the reaction rates and yields, making the process more viable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or water to facilitate the reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it exhibits significant anticancer, antibacterial, antiviral, and anti-inflammatory properties . The compound is also explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The nitrobenzamide group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other imidazo[1,2-a]pyrimidine derivatives, such as N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide and imidazo[1,2-a]pyrimidine-based pyran derivatives .
Uniqueness: What sets N-(3-{Imidazo[1,2-A]pyrimidin-2-YL}phenyl)-2-nitrobenzamide apart is its unique combination of an imidazo[1,2-a]pyrimidine core with a nitrobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and therapeutic applications .
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O3/c25-18(15-7-1-2-8-17(15)24(26)27)21-14-6-3-5-13(11-14)16-12-23-10-4-9-20-19(23)22-16/h1-12H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYFMCHLKBHSHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[({4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B4217386.png)

![5-bromo-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B4217408.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4217421.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)butanamide](/img/structure/B4217432.png)
![[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine](/img/structure/B4217436.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4217437.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B4217445.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4217453.png)
![methyl 3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4217455.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B4217462.png)

